Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

Enzyme Inhibition Plasmodium falciparum Drug Discovery

FR900098 (sodium salt) is the N-acetyl homolog of fosmidomycin with quantifiably superior potency: 2.6–9.6-fold lower IC₅₀ against recombinant PfDXR (23 nM) and P. falciparum clinical isolates. Its uncompetitive inhibition with respect to NADPH—versus fosmidomycin's competitive mode—makes it the essential tool for trapping enzyme-cofactor complexes and guiding bisubstrate inhibitor design. Choose FR900098 for MEP pathway enzymology, antimalarial SAR campaigns, prodrug development, and in vivo benchmarking where mechanistic precision and potency are non-negotiable.

Molecular Formula C5H11NNaO5P
Molecular Weight 219.11 g/mol
CAS No. 73226-73-0
Cat. No. B029510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
CAS73226-73-0
SynonymsP-[3-(Acetylhydroxyamino)propyl]phosphonic Acid Sodium Salt;  [3-(Acetylhydroxyamino)propyl]phosphonic Acid Monosodium Salt;  Antibiotic FR 900098 Monosodium Salt; 
Molecular FormulaC5H11NNaO5P
Molecular Weight219.11 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1
InChIKeyLCFXFDGYDKNWMD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

FR900098 Sodium Salt (CAS 73226-73-0): A Phosphonohydroxamic Acid DXR Inhibitor for Antimalarial Research


Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate (CAS 73226-73-0), commonly designated FR900098 sodium salt, is a phosphonohydroxamic acid derivative that functions as a potent, competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC), the second enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis [1]. The MEP pathway is essential in many eubacteria and apicomplexan parasites, including Plasmodium falciparum, but is absent in humans, rendering DXR an attractive and selective drug target [2]. FR900098, the N-acetyl homolog of the natural product fosmidomycin, exhibits enhanced in vitro potency against multiple P. falciparum strains (IC₅₀ values of 170 nM, 170 nM, and 90 nM for HB3, A2, and Dd2, respectively) and demonstrates in vivo efficacy in a murine malaria model, eradicating P. vinckei parasites at doses exceeding 10 mg/kg (i.p.) . The compound is supplied as a crystalline solid with purity ≥95%, a molecular formula of C₅H₁₁NNaO₅P, and a molecular weight of 219.11 g/mol . Its primary applications lie in the fields of antimalarial drug discovery, antibiotic research, and the study of the MEP pathway [3].

Why Generic Substitution of FR900098 Sodium Salt (CAS 73226-73-0) with Fosmidomycin or Other DXR Inhibitors Fails in Critical Assays


Direct substitution of FR900098 with fosmidomycin or other in-class DXR inhibitors is scientifically unsound due to substantial, quantifiable differences in potency, enzyme binding kinetics, and species-specific antibacterial activity. The N-acetyl modification present in FR900098 is not a mere structural embellishment; it directly impacts molecular recognition within the DXR active site, resulting in a distinct inhibition mode (uncompetitive with respect to NADPH versus competitive for fosmidomycin) and significantly lower IC₅₀ values against purified PfDXR (e.g., 23 nM for FR900098 compared to 64-220 nM for fosmidomycin) [1][2]. Furthermore, the divergent antibacterial profiles of these compounds against pathogens like Francisella novicida and Mycobacterium tuberculosis underscore that their pharmacological and microbiological utility is not interchangeable [3]. Consequently, experimental outcomes obtained with one compound cannot be reliably extrapolated to the other without rigorous, side-by-side validation. Procurement decisions must be guided by the specific quantitative evidence for the target compound to ensure experimental relevance and reproducibility.

Quantitative Differentiation Guide for FR900098 Sodium Salt (CAS 73226-73-0) Against Key Comparators


FR900098 Exhibits Up to 9.6-Fold Greater Potency Against PfDXR In Vitro Compared to Fosmidomycin

In head-to-head enzyme inhibition assays using purified recombinant PfDXR, FR900098 demonstrates substantially greater potency than its parent compound, fosmidomycin. The IC₅₀ of FR900098 for PfDXR is reported as 23 nM [1], whereas fosmidomycin's IC₅₀ against the same target ranges from 64 nM to 220 nM across various studies [2]. This represents a 2.8- to 9.6-fold improvement in inhibitory activity for the N-acetyl derivative.

Enzyme Inhibition Plasmodium falciparum Drug Discovery

FR900098 Displays Uncompetitive Inhibition with Respect to NADPH, a Mechanistic Distinction from Fosmidomycin

A critical mechanistic difference between FR900098 and fosmidomycin lies in their interaction with the DXR-NADPH complex. FR900098 exhibits an uncompetitive mode of inhibition with respect to NADPH, whereas fosmidomycin shows competitive inhibition. Both compounds are competitive with respect to the substrate DXP [1]. This divergence indicates that FR900098 preferentially binds to the enzyme-NADPH complex, a distinct binding modality that may confer advantages in certain cellular or enzymatic contexts.

Enzyme Kinetics Mode of Inhibition Biochemistry

FR900098 Demonstrates a 2.6-Fold Increase in Antimalarial Potency Against Fresh Clinical Isolates of P. falciparum

When tested against fresh clinical isolates of P. falciparum obtained from patients in Cameroon, FR900098 exhibited a geometric mean IC₅₀ of 118 nM, compared to 301 nM for fosmidomycin [1]. This 2.6-fold increase in potency against clinically relevant, genetically diverse parasites confirms that the enhanced activity of FR900098 is not limited to laboratory-adapted strains.

Antimalarial Clinical Isolates Ex Vivo

FR900098 Exhibits Species-Specific Antibacterial Activity that Differs from Fosmidomycin

The antibacterial profile of FR900098 is distinct from that of fosmidomycin. Against Francisella novicida, FR900098 shows an EC₅₀ of 23.2 ± 1.2 µM, which is 6.4-fold less potent than fosmidomycin (EC₅₀ = 3.6 ± 0.2 µM) [1]. Conversely, both compounds potently inhibit purified DXR from Mycobacterium tuberculosis (IC₅₀ values of 80 nM and 230 nM for fosmidomycin and FR900098, respectively) but fail to exhibit whole-cell activity against M. tuberculosis due to their high polarity and limited cellular penetration [2]. This species-dependent variation underscores the non-interchangeable nature of these two DXR inhibitors in antibacterial research.

Antibacterial Francisella Mycobacterium

FR900098 Exhibits Favorable Safety Profile with No Acute Toxicity or Genotoxicity in Preclinical Models

FR900098 has demonstrated a favorable safety profile in initial preclinical toxicology assessments. It exhibits no significant acute toxicity or genotoxicity, and specifically, it does not cause chromosome breakage or heterogeneity . In vivo studies further show that FR900098 has no effect on bone marrow erythrocytes in NMRI mice, indicating a lack of myelotoxicity at tested doses . While a direct, head-to-head comparison of all safety parameters with fosmidomycin is not available in a single study, fosmidomycin has been advanced to Phase II clinical trials and is known to be well-tolerated in humans [1].

Toxicology Genotoxicity Safety Pharmacology

High-Impact Research and Industrial Application Scenarios for FR900098 Sodium Salt (CAS 73226-73-0)


Antimalarial Drug Discovery: Lead Optimization and SAR Studies Targeting PfDXR

Given its 2.6- to 9.6-fold superior in vitro potency against both recombinant PfDXR enzyme and fresh clinical isolates of P. falciparum [1][2], FR900098 serves as the preferred chemical scaffold for structure-activity relationship (SAR) campaigns. Its uncompetitive inhibition with respect to NADPH also offers a unique mechanistic handle for the design of novel bisubstrate inhibitors that occupy both the DXP and NADPH binding pockets, a strategy currently being explored to overcome resistance and improve potency [3].

Mechanistic Enzymology: Elucidating DXR-NADPH Binding Kinetics

The distinct uncompetitive inhibition mode of FR900098 with respect to the NADPH cofactor makes it an essential tool compound for enzymologists investigating the ordered kinetic mechanism of DXR [3]. Unlike fosmidomycin, which is competitive with NADPH, FR900098 can be used to trap and study the enzyme-cofactor complex, providing unique insights into the catalytic cycle and aiding in the rational design of more effective inhibitors.

Microbiology and Antibacterial Research: DXR Inhibition in Fastidious Pathogens

FR900098 is a valuable probe for studying the essentiality and vulnerability of the MEP pathway in specific bacterial pathogens. Its potent inhibition of purified DXR from Francisella tularensis (IC₅₀ = 230 nM) and M. tuberculosis (IC₅₀ = 80 nM) [4], coupled with its inactivity against whole M. tuberculosis cells due to poor penetration, makes it an ideal tool for validating target engagement in permeabilized cell assays or for guiding prodrug development strategies aimed at improving cellular uptake in Gram-negative bacteria.

In Vivo Antimalarial Efficacy Studies in Murine Models

The demonstrated in vivo efficacy of FR900098 in a murine P. vinckei model, where it achieved complete parasite clearance within four days at doses >10 mg/kg (i.p.) , establishes it as a robust positive control and benchmark compound for evaluating the pharmacodynamic properties of novel antimalarial candidates. Its favorable preliminary toxicity profile further supports its use in repeat-dose in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.